Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate

Description

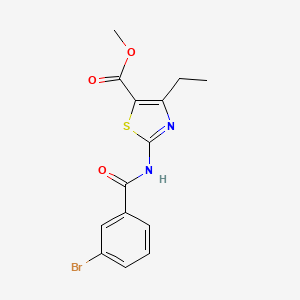

Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 3-bromobenzamido substituent at position 2, an ethyl group at position 4, and a methyl ester at position 3. This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

methyl 2-[(3-bromobenzoyl)amino]-4-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c1-3-10-11(13(19)20-2)21-14(16-10)17-12(18)8-5-4-6-9(15)7-8/h4-7H,3H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFKYAQJPZZQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine group on the thiazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.

Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.

Biology: It can be used in the study of enzyme inhibition, as thiazole derivatives are known to interact with various enzymes.

Medicine: The compound may have potential as a lead compound in drug discovery, particularly for the development of new antimicrobial or anticancer agents.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzamido group may also play a role in binding to specific sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate

- Structural Differences: The methyl ester at position 5 is replaced with an ethyl ester, increasing lipophilicity (higher logP).

- Implications: The phenyl group may improve binding to hydrophobic pockets in biological targets but could reduce solubility.

Ethyl 2-(1-(3-bromobenzamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate

- Structural Differences :

- The thiazole core is replaced with a pyrimidine ring, altering electronic properties (pyrimidine is more electron-deficient).

- A cyclobutyl group and additional benzoyloxy/hydroxyl substituents are present.

- Implications: The pyrimidine ring may enhance interactions with nucleic acids or enzymes targeting purine/pyrimidine bases.

Methyl 2-(2-(1H-indazol-4-yl)acetamido)-4-ethylthiazole-5-carboxylate

- Structural Differences :

- The 3-bromobenzamido group is replaced with an indazole-linked acetamido moiety.

- The 4-ethyl thiazole substitution is retained.

- Implications :

Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate

- Structural Differences :

- Thiazole core replaced with thiophene, reducing nitrogen content and altering aromaticity.

- Additional methyl groups at positions 4 and 5.

- Implications: Thiophene’s lower electron density may reduce hydrogen bonding capacity compared to thiazole.

Table 1: Key Properties of Target Compound and Analogs

Biological Activity

Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C12H12BrN2O2S

- Molecular Weight: 325.20 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity: Similar thiazole derivatives have been shown to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism and oxidative stress regulation .

- Anticancer Activity: Compounds with thiazole moieties have demonstrated antiproliferative effects against various cancer cell lines, likely through mechanisms involving the disruption of microtubule dynamics and cell cycle arrest .

- Antioxidant Properties: The ability to scavenge free radicals has been noted in related compounds, suggesting potential protective effects against oxidative damage .

Biological Activity Studies

Recent studies on thiazole derivatives indicate promising biological activities. For instance, structural modifications in similar compounds have led to significant improvements in antiproliferative activities against melanoma and prostate cancer cells, with IC50 values ranging from low nanomolar to micromolar concentrations .

Table 1: Biological Activity Summary of Thiazole Derivatives

Case Studies

- Anticancer Potential: In a study involving a series of thiazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against prostate cancer cell lines with IC50 values below 1 µM, indicating strong potential for development as anticancer agents .

- Xanthine Oxidase Inhibition: Research on related thiazole compounds has highlighted their role as xanthine oxidase inhibitors, which could be beneficial in treating conditions like gout and hyperuricemia. The structure-activity relationship (SAR) studies suggest that modifications at the benzamide position can enhance inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.